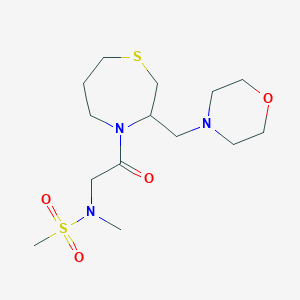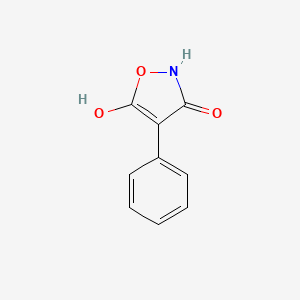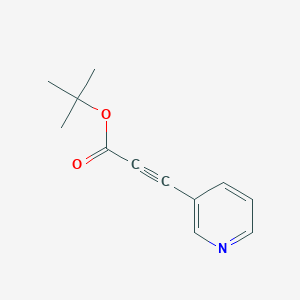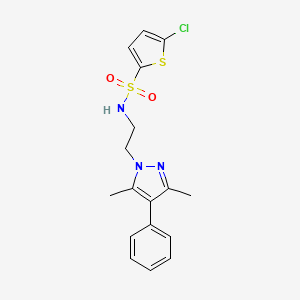![molecular formula C28H34N2O6 B2651054 2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid CAS No. 2138266-52-9](/img/structure/B2651054.png)
2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid” is a complex organic molecule. It is related to a class of compounds known as fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are commonly used in peptide synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of a C-H Activation methodology. This process, developed by Jin-Quan Yu and coworkers, involves Pd-mediated C-C bond formation in tandem with 2-Methylpyridine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . The InChI key for this compound is JBIRUWVMQYLPPX-SFHVURJKSA-N . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its empirical formula isC20H21NO5 and it has a molecular weight of 355.38 .
Scientific Research Applications
Protective Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is employed to protect hydroxy-groups during the synthesis of complex molecules, allowing for the selective removal of the Fmoc group without affecting base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).
Solid Phase Peptide Synthesis
Fmoc amino acids have revolutionized solid-phase peptide synthesis (SPPS) by providing a robust method for the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins. This methodology allows for the synthesis under a variety of conditions, offering opportunities for bioorganic chemistry advancements (Fields & Noble, 2009).
Antioxidant and Inhibitory Studies
Transition metal complexes of novel amino acid-bearing Schiff base ligands have been synthesized and characterized for their antioxidant properties and selective xanthine oxidase inhibitory activities. These studies highlight the potential therapeutic applications of these complexes (Ikram et al., 2015).
Molecular Synthesis
The compound and its derivatives have facilitated the synthesis of N-alkylhydroxamic acids through solid-phase approaches, demonstrating its versatility in organic synthesis and the development of compounds with potential biological activities (Mellor & Chan, 1997).
Amide Bond Protection
Derivatives such as N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) are used to reversibly protect the amide bond in peptides. This technique aids in preventing interchain association during solid-phase peptide synthesis, facilitating the synthesis of "difficult sequences" (Johnson et al., 1993).
properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-28(2,3)36-26(33)29-18-12-14-19(15-13-18)30(16-25(31)32)27(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,18-19,24H,12-17H2,1-3H3,(H,29,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMISJXWCYKPFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2138266-52-9 |
Source


|
| Record name | 2-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,6R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2650974.png)
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2650975.png)





![3-Chloropyrazolo[1,5-a]pyridine](/img/structure/B2650987.png)

![2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2650989.png)
![1-(3,4-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2650992.png)
![tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate](/img/structure/B2650994.png)